molecular formula C38H54ClN3O10S B1676225 Unii-wob38VS2NI CAS No. 796073-69-3

Unii-wob38VS2NI

Cat. No. B1676225
M. Wt: 780.4 g/mol
InChI Key: JFCFGYGEYRIEBE-YVLHJLIDSA-N
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Description

“Unii-wob38VS2NI” refers to a substance known as DM4 . It is a maytansinoid, which is a type of cytotoxic agent used in cancer treatment .


Molecular Structure Analysis

The molecular formula of DM4 is C38H54ClN3O10S . The InChIKey, a unique identifier for chemical substances, is JFCFGYGEYRIEBE-YVLHJLIDSA-N .

Scientific Research Applications

Recent Advances in Nanoparticle Synthesis

Advances in the synthesis of inorganic nanoparticles are pivotal for various scientific applications, including electronics, where new materials have driven technological leaps from vacuum tubes to modern chips. This research underlines the synergy between scientific discovery and technological development, crucial for progress across all industry sectors (Cushing, Kolesnichenko, & O'Connor, 2004).

Impact of Data Sources on Research Evaluation

This study demonstrates the significance of using diverse databases like Scopus and Google Scholar for citation analysis, offering a more comprehensive view of scholarly impact. Such insights are essential for evaluating research and researcher productivity, particularly in library and information science (Meho & Yang, 2007).

Standardizing Income Inequality Data

The development of the Standardized World Income Inequality Database addresses the challenge of data comparability across research studies, a common issue in cross-national research on income inequality. This standardization effort facilitates broader and more reliable cross-national research (Solt, 2009).

Transforming Research into Innovations

This paper discusses the role of the National Collegiate Inventors and Innovators Alliance in translating scientific research into societal benefits through innovation and entrepreneurship. It highlights the importance of education, training, and financial support for innovators (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Universal Protein Resource (UniProt)

UniProt is a critical resource for biological research, offering a comprehensive, classified, and accurately annotated protein sequence knowledgebase. This database supports a wide range of scientific investigations by providing extensive cross-references and query interfaces, demonstrating the pivotal role of data resources in advancing research (Morgat et al., 2010).

properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFGYGEYRIEBE-YVLHJLIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54ClN3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine

CAS RN

796073-69-3
Record name Ravtansine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796073693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DM4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOB38VS2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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